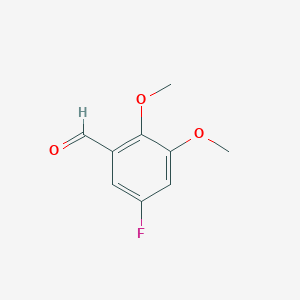

5-Fluoro-2,3-dimethoxybenzaldehyde

Description

BenchChem offers high-quality 5-Fluoro-2,3-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,3-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOBXDQOGUPHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Reductive Amination of 5-Fluoro-2,3-dimethoxybenzaldehyde

This Application Note provides a comprehensive technical guide for performing reductive amination on 5-Fluoro-2,3-dimethoxybenzaldehyde , a specialized scaffold often utilized in the synthesis of phenethylamine derivatives for neurochemistry and medicinal chemistry research.

Introduction & Chemical Profile

The Scaffold

5-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 182361-12-2) represents a unique intersection of steric and electronic effects. It serves as a critical intermediate in the synthesis of fluorinated phenethylamines, which are often explored for their affinity to serotonin receptors (5-HT2A/2C).

Mechanistic Considerations

Successful reductive amination of this substrate requires navigating two competing intramolecular forces:

-

Steric Hindrance (The "Ortho Effect"): The methoxy group at the 2-position creates significant steric bulk around the aldehyde carbonyl. This hinders the nucleophilic attack of the amine, often requiring longer equilibrium times or dehydrating agents to drive imine formation.

-

Electronic Activation: The 5-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), which slightly increases the electrophilicity of the carbonyl carbon compared to the non-fluorinated analog (2,3-dimethoxybenzaldehyde). This partially offsets the electron-donating resonance (+R) of the methoxy groups, making the carbonyl sufficiently reactive for standard protocols.

Experimental Workflows

Decision Matrix: Choosing the Right Protocol

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on amine steric profile.

Protocol A: The "Gold Standard" One-Pot Method

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Rationale: STAB is mild and selective. Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive, reduces aldehydes), STAB preferentially reduces the iminium ion over the aldehyde, minimizing side products.[1]

Materials

-

Substrate: 5-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)

-

Amine: 1.05 – 1.2 eq (Slight excess drives equilibrium)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation[1]

Step-by-Step Procedure

-

Imine Equilibrium (Critical Step):

-

In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the aldehyde in DCE (0.1 M concentration).

-

Add the amine followed by Acetic Acid.

-

Expert Tip: Due to the 2-methoxy steric hindrance , stir at Room Temperature (RT) for 1–4 hours before adding the reductant. Do not rush this step. If using a secondary amine, add 4Å Molecular Sieves to absorb water and drive equilibrium.[1]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB portion-wise over 15 minutes. (Gas evolution may occur).[1]

-

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Quench & Workup:

-

Purification:

Protocol B: Two-Step Method (For Difficult Amines)

Reagent of Choice: Sodium Borohydride (NaBH4) Rationale: If the amine is non-nucleophilic or extremely bulky, the imine must be fully formed before introducing the reducing agent to prevent direct reduction of the aldehyde to the alcohol.

Step-by-Step Procedure

-

Imine Formation:

-

Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in Methanol (MeOH).

-

Optional: Add MgSO₄ (anhydrous) to the flask to act as a water scavenger.

-

Reflux for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add NaBH4 (1.5 eq) slowly (exothermic).[1]

-

Stir for 2 hours at RT.

-

-

Workup:

-

Evaporate MeOH. Resuspend residue in water/DCM and extract.

-

Mechanistic Visualization

Figure 2: Reaction mechanism highlighting the rate-limiting formation of the hemiaminal due to ortho-methoxy steric hindrance.

Quantitative Data & Troubleshooting

| Variable | Recommendation | Reason |

| Solvent | DCE or DCM | Non-coordinating; DCE allows higher temp if needed. |

| Stoichiometry | 1.4 eq STAB | Ensures complete reduction without large excess waste. |

| Temperature | 0°C → RT | Controls exotherm; prevents side reactions. |

| Monitoring | 19F-NMR | The 5-F signal shifts significantly between Aldehyde (~ -120 ppm) and Amine. |

Common Pitfalls:

-

Problem: Low Yield / Recovered Aldehyde.

-

Cause: Incomplete imine formation due to 2-OMe steric bulk.

-

Solution: Increase "Step 1" time to 6 hours or use Ti(OiPr)4 (1.5 eq) as a Lewis Acid/Desiccant.[1]

-

-

Problem: Alcohol byproduct (Direct Reduction).

-

Cause: Reducing agent added too early or too strong (NaBH4 used in one-pot).

-

Solution: Switch to STAB; ensure 2-hour pre-stir.

-

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

-

Pottie, E., et al. (2021).[1] "Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers." ACS Chemical Neuroscience. (Provides analogous synthesis conditions for fluorinated/methoxylated phenethylamines). Link[1][2]

-

Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link

-

ChemScene. "6-Fluoro-2,3-dimethoxybenzaldehyde MSDS & Properties." (Verifying compound stability). Link

Sources

Reagents for oxidizing 5-Fluoro-2,3-dimethoxybenzaldehyde to benzoic acid

Executive Summary

This guide details the oxidation of 5-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) to 5-Fluoro-2,3-dimethoxybenzoic acid , a critical scaffold in the synthesis of BTK inhibitors (e.g., Pirtobrutinib analogs) and antipsychotic pharmacophores.

The presence of two electron-donating methoxy groups makes the aromatic ring highly electron-rich, rendering it susceptible to electrophilic aromatic substitution (e.g., chlorination) during oxidation. Consequently, standard oxidative protocols must be modified to ensure chemoselectivity. This note presents two validated pathways:

-

The Pinnick Oxidation (Method A): The gold standard for laboratory-scale, high-fidelity conversion without side reactions.

-

Permanganate Oxidation (Method B): A cost-effective, scalable alternative requiring strict temperature control.

Chemical Context & Retrosynthetic Analysis

| Parameter | Substrate | Target Product |

| Name | 5-Fluoro-2,3-dimethoxybenzaldehyde | 5-Fluoro-2,3-dimethoxybenzoic acid |

| Structure | ||

| Electronic State | Electron-Rich (Activated) | Electron-Rich (Deactivated by -COOH) |

| Critical Risk | Electrophilic chlorination at C-6 position during oxidation. | Decarboxylation under harsh acidic heat. |

Strategic Decision Matrix:

-

Use Method A (Pinnick) if: Scale is <50g, purity requirement is >99.5%, or if the substrate contains acid-sensitive protecting groups.

-

Use Method B (KMnO₄) if: Scale is >100g, cost is the primary driver, and downstream purification (recrystallization) is acceptable.

Method A: Pinnick Oxidation (Lindgren Modification)

"The Precision Route"

This method utilizes sodium chlorite (

Mechanism & Workflow

The reaction proceeds via the formation of chlorous acid (

Figure 1: Mechanistic flow of the Pinnick Oxidation highlighting the critical scavenging step to prevent ring chlorination.

Detailed Protocol

Reagents:

-

Substrate: 5-Fluoro-2,3-dimethoxybenzaldehyde (10.0 g, 54.3 mmol)

-

Sodium Chlorite (

): 80% purity (7.36 g, 65.1 mmol, 1.2 equiv) -

Sodium Dihydrogen Phosphate (

): (5.24 g, 38.0 mmol, 0.7 equiv) -

Scavenger: 2-Methyl-2-butene (2M in THF or neat) (38 mL, ~7 equiv) or Resorcinol (1.2 equiv). Note: 2-Methyl-2-butene is preferred for ease of workup.

-

Solvent:

-Butanol / Water (3:1 ratio).

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10.0 g) in 120 mL of

-Butanol. Add 40 mL of water. -

Scavenger Addition: Add 2-Methyl-2-butene (38 mL) to the stirring solution. The solution should be homogenous.

-

Oxidant Preparation: Dissolve

(7.36 g) and -

Controlled Addition: Cool the reaction flask to 0°C (ice bath). Add the oxidant solution dropwise via an addition funnel over 30 minutes. The internal temperature must remain <10°C.[5]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The aldehyde peak (RT ~4.5 min) should disappear; the acid peak (RT ~3.2 min) will appear.

-

-

Quench: Cool to 0°C. Add saturated aqueous

(20 mL) to destroy excess oxidant. Stir for 15 mins. -

Workup:

-

Evaporate volatile

-Butanol under reduced pressure (Rotavap). -

Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (

mL) to remove non-acidic impurities. Discard organic layer. -

Acidify the aqueous layer to pH 2-3 using 1N HCl. A white precipitate should form.

-

Extract the precipitate with Ethyl Acetate (

mL). -

Dry combined organics over

, filter, and concentrate.[3][6]

-

-

Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 92-96% Appearance: White crystalline solid.

Method B: Permanganate Oxidation

"The Scalable Route"

Potassium permanganate (

Decision Tree for Optimization

Figure 2: Process optimization logic for Permanganate oxidation.

Detailed Protocol

Reagents:

-

Substrate: 10.0 g (54.3 mmol)

-

Oxidant:

(12.9 g, 81.5 mmol, 1.5 equiv) -

Solvent: Acetone (100 mL) / Water (100 mL)

Step-by-Step Procedure:

-

Setup: Dissolve the aldehyde in acetone in a 3-neck flask. Add water.

-

Addition: Add solid

in small portions over 1 hour. Exothermic reaction.-

Critical Control: Maintain temperature between 25°C and 35°C using a water bath. Do not exceed 40°C.

-

-

Filtration: After 4 hours, check conversion. Filter the dark brown

precipitate through a Celite pad. Wash the pad with hot water. -

Isolation:

-

Evaporate acetone from the filtrate.

-

The remaining aqueous solution is basic (due to KOH formation). Wash with Ether to remove unreacted aldehyde.

-

Acidify the aqueous phase with conc. HCl to pH 1.

-

Filter the resulting white solid.

-

Expected Yield: 80-88%

Note: Lower yield than Pinnick due to potential over-oxidation or adsorption on

Analytical Validation

| Assay | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic acid proton (COOH). | |

| 1H NMR (DMSO-d6) | Two Methoxy groups ( | |

| 1H NMR (DMSO-d6) | Aldehyde peak ( | Must be absent. |

| IR Spectroscopy | Broad band 2800-3200 | O-H stretch of carboxylic acid. |

| IR Spectroscopy | Sharp band ~1680-1700 | C=O stretch (Acid). Shifted from ~1690 (Aldehyde).[6] |

| Melting Point | 141 - 146 °C | Consistent with literature for similar analogs. |

Safety & Waste Management

-

Sodium Chlorite (

): Strong oxidizer. Contact with combustible material may cause fire. Do not mix directly with concentrated acids (generates explosive -

2-Methyl-2-butene: Flammable liquid. Strong odor. Use in a fume hood.

-

Waste:

-

Pinnick: Aqueous waste contains sodium chloride/phosphate (low hazard) but must be checked for residual oxidant (quench with sulfite).

-

Permanganate:

solid waste is heavy metal waste. Dispose of according to local environmental regulations.

-

References

-

Pinnick Oxidation Mechanism & Scope

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica. Link

-

Raeder, A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. Link

-

-

Substrate Data (5-Fluoro-2,3-dimethoxybenzaldehyde)

-

General Oxidation Protocols for Electron-Rich Aldehydes

-

Patents Utilizing Similar Chemistry

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. psiberg.com [psiberg.com]

- 5. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

- 8. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Grignard reaction conditions for 5-Fluoro-2,3-dimethoxybenzaldehyde

Application Note & Protocol

Topic: Grignard Reaction Conditions for 5-Fluoro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Carbon-Carbon Bond Formation for Complex Molecules

The Grignard reaction stands as a foundational pillar in organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This application note provides an in-depth guide to the Grignard reaction involving 5-Fluoro-2,3-dimethoxybenzaldehyde, a substrate of significant interest in pharmaceutical development.[3] The resulting secondary alcohols are valuable intermediates, as the strategic incorporation of fluorine and methoxy groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4][5]

The presence of multiple functional groups on the aromatic ring—an electron-withdrawing fluorine atom and two electron-donating methoxy groups, one of which is ortho to the aldehyde—presents unique challenges and considerations. This guide offers a detailed experimental protocol, mechanistic insights, and troubleshooting strategies to empower researchers to navigate the complexities of this transformation and achieve high-yield, reproducible results.

Mechanistic Landscape: Navigating Electronic and Steric Effects

The core of the Grignard reaction is the nucleophilic addition of the partially negative carbon atom of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde.[1][6][7][8] However, the substituents on 5-Fluoro-2,3-dimethoxybenzaldehyde introduce a layer of complexity.

-

Electronic Effects: The two methoxy groups donate electron density into the aromatic ring via resonance, which tends to decrease the electrophilicity of the carbonyl carbon.[9] Conversely, the fluorine atom withdraws electron density through induction. The interplay of these opposing effects modulates the reactivity of the aldehyde.

-

Steric Hindrance: The methoxy group at the C2 (ortho) position presents a significant steric barrier, potentially impeding the approach of the bulky Grignard reagent.[10] This can slow the rate of the desired 1,2-addition and may promote side reactions.

-

Chelation Control: The ortho-methoxy group's oxygen atom can coordinate with the magnesium center of the Grignard reagent, forming a five-membered chelate intermediate. This chelation can pre-organize the transition state, potentially influencing the stereochemical outcome if a prochiral Grignard reagent were used and affecting the overall reaction rate.[11]

The following diagram illustrates the fundamental nucleophilic addition mechanism.

Caption: General mechanism of the Grignard reaction.

Note: The DOT script above uses placeholders for chemical structure images as DOT language itself cannot render complex chemical structures. In a real-world application, these would be replaced with actual image files.

Comprehensive Experimental Protocol

This protocol details the reaction using methylmagnesium bromide as a representative Grignard reagent. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and oxygen.[1]

Materials and Reagents

-

Magnesium turnings (99.8%)

-

Iodine (crystal)

-

Bromomethane (or solution in diethyl ether)

-

5-Fluoro-2,3-dimethoxybenzaldehyde (≥98%)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (1 M)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (CaCl₂) or inert gas inlet

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (N₂ or Ar) with a bubbler

-

Ice-water bath

-

Heating mantle or oil bath

Part A: Preparation of Methylmagnesium Bromide

-

Place magnesium turnings (1.2 eq) into the flame-dried three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel.

-

Assemble the glassware and purge the system with inert gas for 10-15 minutes.

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the bromomethane solution to the magnesium. The reaction is initiated when the brownish iodine color fades and gentle bubbling or refluxing is observed. Gentle warming with a heat gun may be necessary to start the reaction.[10]

-

Once initiated, add the remaining bromomethane solution dropwise at a rate sufficient to maintain a steady reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[4]

-

After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 5-Fluoro-2,3-dimethoxybenzaldehyde

-

Dissolve 5-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a separate, dry flask and transfer this solution to the dropping funnel.

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes. A color change and/or the formation of a precipitate is typically observed. Maintaining a low temperature is critical to control the exothermicity and minimize side reactions.[10][11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Workup and Purification

-

Cool the reaction flask back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.

-

Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][12]

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary alcohol.

Data Presentation: Optimizing Reaction Parameters

The success of the Grignard reaction is highly dependent on carefully controlled parameters. The following table provides a summary of variables and their expected impact on the reaction with sterically hindered and electronically modified benzaldehydes.

| Parameter | Variation | Expected Outcome | Rationale & Notes |

| Grignard Reagent | MeMgBr vs. PhMgBr | PhMgBr may give lower yields. | Phenylmagnesium bromide is more sterically hindered than methylmagnesium bromide, which can be problematic with the already hindered substrate.[10] |

| Equivalents of RMgX | 1.2 eq vs. 2.0 eq | Using 2.0 eq may improve yield. | An excess of the Grignard reagent can help to drive the reaction to completion, especially if minor amounts of moisture are present or if the substrate is less reactive.[11][13] |

| Solvent | Diethyl Ether vs. THF | THF may lead to a faster reaction. | THF has a higher boiling point and is a better solvating agent for the Grignard reagent, which can increase reactivity. However, this may also increase side reactions. |

| Addition Temperature | 0 °C vs. -78 °C | -78 °C offers better control. | Low temperatures are crucial for controlling the initial exotherm and can improve selectivity by minimizing side reactions like reduction or enolization.[14][15] |

| Reaction Time | 1 hour vs. 4 hours | Longer time may be needed. | Due to steric hindrance and electronic deactivation, a longer reaction time may be required to achieve full conversion of the starting material. |

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. The following guide addresses common issues.

Caption: A workflow for troubleshooting common Grignard reaction issues.

-

Issue: Reaction Fails to Initiate. This is almost always due to an unreactive magnesium surface (oxide layer) or moisture. Ensure all components are scrupulously dry.[16] If physical crushing and iodine fail, a small amount of 1,2-dibromoethane can be used as an entrainer to activate the surface.

-

Issue: Low Yield with Recovery of Starting Material. The combination of steric hindrance from the ortho-methoxy group and electronic deactivation may be responsible.[10] Consider increasing the reaction temperature after the initial low-temperature addition or extending the reaction time. Alternatively, using a more reactive but less hindered Grignard reagent could be beneficial.

-

Issue: Formation of a Reduction Product. If using a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to its corresponding primary alcohol.[2][17] This is often favored at higher temperatures. If this is a persistent issue, switching to a reagent without β-hydrogens like methylmagnesium bromide or phenylmagnesium bromide is advisable.

Conclusion

The Grignard reaction of 5-Fluoro-2,3-dimethoxybenzaldehyde is a powerful method for synthesizing functionalized secondary alcohols crucial for pharmaceutical research. Success hinges on a deep understanding of the substrate's unique electronic and steric properties and meticulous control over experimental conditions. By adhering to anhydrous techniques, carefully managing reaction temperatures, and being prepared to optimize parameters, researchers can reliably execute this transformation. The protocols and insights provided in this document serve as a robust foundation for the successful application of this reaction in complex molecule synthesis.

References

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. [Link]

-

Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. AIChE. [Link]

-

The Grignard Reagents. ACS Publications. [Link]

-

A review on applications of Grignard reagents in synthesis of active pharmaceutical ingredients using flow reactors. NIPER, S.A.S. Nagar, India. [Link]

-

The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. [Link]

-

Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. [Link]

-

REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]

-

Grignard side reactions. Reddit. [Link]

-

How to improve the percent yield in Grignard reaction. Quora. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. PMC - NIH. [Link]

-

Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. [Link]

-

Grignard Synthesis of Triphenylmethanol. University of Minnesota. [Link]

-

Optimization of the Grignard reagent formation. ResearchGate. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

-

Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA. [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. LMU München. [Link]

- Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. RSC Publishing. [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

-

The Grignard Reagents: Their Preparation. Ursinus Digital Commons. [Link]

- Method for preparing 2,4,5-trifluorophenylacetic acid.

-

Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. [Link]

-

Diacetylenic alcohols by in situ Grignard reaction with acetylenic aldehydes or ketones; 3-methyl-1,5-hexadiyn-3-ol. Organic Syntheses. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. proceedings.aiche.org [proceedings.aiche.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. study.com [study.com]

- 8. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]

- 9. ncert.nic.in [ncert.nic.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. server.ccl.net [server.ccl.net]

- 13. quora.com [quora.com]

- 14. Enantioselective Addition of Grignard Reagents to Aldehydes | MDPI [mdpi.com]

- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Low Yields in 5-Fluoro-2,3-dimethoxybenzaldehyde Condensation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in condensation reactions involving 5-Fluoro-2,3-dimethoxybenzaldehyde. As a substituted benzaldehyde, its reactivity is influenced by the electronic effects of the fluorine and methoxy groups, as well as potential steric hindrance. This document will address common issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Knoevenagel condensation with an active methylene compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in Knoevenagel condensations are a frequent challenge. The reaction, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is sensitive to several factors.[1][2]

Answer:

Several factors can contribute to low yields in the Knoevenagel condensation of 5-Fluoro-2,3-dimethoxybenzaldehyde. These can be broadly categorized into issues with reactants, catalyst selection, reaction conditions, and potential side reactions.

1. Reactant Quality and Stoichiometry:

-

Purity of 5-Fluoro-2,3-dimethoxybenzaldehyde: Impurities in the aldehyde can inhibit the reaction or lead to unwanted side products. Ensure the starting material is pure, considering recrystallization or column chromatography if necessary.

-

Reactivity of the Active Methylene Compound: The acidity of the α-protons on your active methylene compound is critical. Compounds like malononitrile and ethyl cyanoacetate are highly reactive, while others may require stronger bases or harsher conditions.[3]

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.1-1.2 equivalents) of the active methylene compound can sometimes drive the reaction to completion. However, a large excess can lead to side reactions like Michael addition to the product.[4]

2. Catalyst Choice and Concentration:

The choice of base is crucial. A base that is too strong can cause self-condensation of the aldehyde, while one that is too weak will not effectively deprotonate the active methylene compound.[1][4]

-

Weak Bases are Preferred: For Knoevenagel condensations, weak bases like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are commonly used to avoid side reactions.[4][5]

-

Catalyst Loading: Typically, 10-20 mol% of the catalyst is sufficient. Higher concentrations do not necessarily improve the yield and can complicate purification.

Optimization Workflow for Catalyst Selection

Caption: Troubleshooting workflow for catalyst optimization.

3. Reaction Conditions: Solvent and Temperature:

-

Solvent Polarity: The choice of solvent can significantly impact reaction rates and yields.[4] Aprotic polar solvents like DMF or acetonitrile can lead to high conversions in shorter times.[4] Protic solvents like ethanol are also effective.[4] In some cases, solvent-free conditions or the use of water can be a greener and efficient alternative.[4][6][7]

-

Temperature: Many Knoevenagel condensations proceed at room temperature. However, if the reaction is sluggish, gentle heating (40-80 °C) may be required to drive it to completion.[4] Monitor the reaction closely by TLC to avoid byproduct formation at elevated temperatures.

-

Water Removal: The reaction produces water, which can inhibit the catalyst or lead to a reversible reaction.[4] Using a Dean-Stark trap with a solvent like toluene to azeotropically remove water can significantly improve yields.[4]

Comparative Table of Solvents for Knoevenagel Condensation

| Solvent | Polarity | Typical Temperature | Notes |

| Ethanol | Protic | Room Temp to Reflux | Good for dissolving reactants, product may precipitate upon formation.[4] |

| Toluene | Non-polar | Reflux | Allows for azeotropic removal of water with a Dean-Stark trap.[4] |

| DMF | Aprotic Polar | Room Temp to 80 °C | Can accelerate the reaction but may be difficult to remove.[4] |

| Water | Protic | Varies | An environmentally friendly option, can sometimes accelerate the reaction.[6] |

| Solvent-free | N/A | Varies | Green chemistry approach, often requires heating.[7] |

Experimental Protocol: Optimized Knoevenagel Condensation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 5-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq).

-

Add the active methylene compound (1.1 eq) and toluene.

-

Add piperidine (0.1 eq) as the catalyst.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.[4]

Issue 2: My Wittig reaction with 5-Fluoro-2,3-dimethoxybenzaldehyde is sluggish and gives a poor yield of the desired alkene. What's going wrong?

The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[8][9] However, its success is highly dependent on the generation of the phosphonium ylide and the reactivity of both the ylide and the aldehyde.

Answer:

Low yields in the Wittig reaction with 5-Fluoro-2,3-dimethoxybenzaldehyde can often be attributed to issues with ylide formation, steric hindrance, and the electronic nature of the aldehyde.

1. Ylide Generation and Stability:

-

Choice of Base: The acidity of the phosphonium salt determines the required base strength. For unstabilized ylides (from alkyltriphenylphosphonium salts), a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent (e.g., THF, ether) is necessary under anhydrous conditions.[8][10] Stabilized ylides (with an adjacent electron-withdrawing group) are more acidic and can be formed with weaker bases like potassium tert-butoxide (KOtBu) or even sodium hydroxide.[10]

-

Ylide Instability: Some ylides are unstable and should be generated in situ in the presence of the aldehyde.[11] If you are pre-forming the ylide, ensure it is used promptly.

2. Aldehyde Reactivity and Steric Hindrance:

-

Electronic Effects: The electron-donating methoxy groups on the benzaldehyde ring can slightly deactivate the carbonyl group towards nucleophilic attack by the ylide. The electron-withdrawing fluorine atom can counteract this to some extent.

-

Steric Hindrance: The two methoxy groups in the ortho and meta positions relative to the aldehyde can create steric hindrance, slowing down the approach of the bulky phosphonium ylide.[12][13][14][15] This is a significant factor to consider, especially with bulky ylides.[8]

Troubleshooting Logic for a Failing Wittig Reaction

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. quora.com [quora.com]

- 14. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Support Guide: Stability of 5-Fluoro-2,3-dimethoxybenzaldehyde in Basic Conditions

[1][2]

Executive Summary

5-Fluoro-2,3-dimethoxybenzaldehyde exhibits a distinct stability profile characterized by high resistance to nucleophilic aromatic substitution (

Successful utilization of this intermediate in base-catalyzed reactions (e.g., Knoevenagel, Aldol, Henry reactions) requires precise base selection to avoid the irreversible formation of the corresponding alcohol and carboxylic acid byproducts. This guide details the mechanistic rationale for these behaviors and provides validated protocols for handling.

Physicochemical Data & Identification

| Property | Specification |

| Chemical Name | 5-Fluoro-2,3-dimethoxybenzaldehyde |

| CAS Number | 114635-98-2 |

| Molecular Formula | |

| Molecular Weight | 184.16 g/mol |

| Structure | Aldehyde (C1), Methoxy (C2, C3), Fluorine (C5) |

| Electronic Character | Electron-rich aromatic ring (due to 2,3-OMe); Deactivated toward |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water. |

Critical Stability Analysis

A. The Primary Threat: Cannizzaro Disproportionation

The most common failure mode for this compound in basic media is the Cannizzaro reaction .

-

Mechanism: As a benzaldehyde derivative lacking

-protons, the aldehyde carbonyl is highly susceptible to attack by hard nucleophiles (like -

Outcome: Formation of 5-fluoro-2,3-dimethoxybenzyl alcohol and 5-fluoro-2,3-dimethoxybenzoic acid .[1][2] This is irreversible and drastically reduces yield.[2]

B. The Stability "Myth": Defluorination ( )

Users often fear losing the fluorine atom via Nucleophilic Aromatic Substitution (

-

Electronic Deactivation:

typically requires strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[2]-

The aldehyde (EWG) is meta to the fluorine (C1 vs C5).

-

The methoxy group at C2 is para to the fluorine. Methoxy is a strong electron-donating group (EDG) by resonance, which increases electron density at the C5 position, effectively "shielding" the fluorine from nucleophilic attack.

-

-

Conclusion: Unless you are using extreme forcing conditions (e.g.,

, neat nucleophile), the C-F bond is stable.

Troubleshooting & FAQs

Q1: I added 1M NaOH to my reaction, and the starting material disappeared, but I didn't get my product. What happened?

Diagnosis: You likely triggered the Cannizzaro reaction.[2] Explanation: In the absence of a reactive partner (like a ketone or nitroalkane), hydroxide ions attacked the aldehyde directly. Solution:

-

Immediate: Acidify the aqueous layer to recover the benzoic acid byproduct (if needed for mass balance).

-

prevention: Switch to a non-nucleophilic or weaker base.[2] Use Potassium Carbonate (

) or an organic base like Piperidine/Acetic Acid or DBU . If NaOH is strictly required, add the aldehyde last to a mixture already containing the reactive partner.

Q2: Can I reflux this compound in ethanol with Potassium tert-butoxide ( )?

Risk: Moderate to High.[2]

Analysis: While

Q3: Will the methoxy groups demethylate in basic conditions?

Answer: No. Aryl methyl ethers are generally stable to base.[2] Demethylation typically requires strong Lewis acids (

Visual Decision Guides

Diagram 1: Base Selection Decision Tree

Use this logic flow to select the appropriate conditions for your synthesis.[2]

Caption: Decision matrix for selecting reagents. Note that direct substitution of the fluorine is kinetically disfavored.

Diagram 2: Degradation vs. Reaction Pathway

Understanding the competition between the desired path and the Cannizzaro side-reaction.[2]

Caption: Path A represents the irreversible loss of material. Path B is the desired route, favored by catalytic bases and ensuring the nucleophilic partner is in excess.

Recommended Protocol: Knoevenagel Condensation

Objective: Synthesis of an

Reagents:

-

Active Methylene Compound (e.g., Malonic acid, 1.1 equiv)

-

Base: Piperidine (0.1 equiv)

-

Solvent: Ethanol or Toluene[2]

Step-by-Step:

-

Dissolution: Dissolve the aldehyde and the active methylene compound in the solvent before adding the base. This ensures the aldehyde is immediately trapped by the active species upon activation.

-

Catalyst Addition: Add Piperidine (catalytic amount). If using toluene, add a catalytic amount of acetic acid to buffer the system.

-

Reflux: Heat to reflux.[2]

-

Self-Validation Check: The solution should turn yellow/orange (formation of conjugated system). If it turns dark brown/black rapidly, the temperature is too high or the base concentration is too high.

-

-

Monitoring: Monitor by TLC. The aldehyde spot should disappear as a new fluorescent spot appears.[2]

-

Workup: Cool to room temperature. If product precipitates, filter. If not, evaporate solvent and recrystallize. Do not wash with strong aqueous base, as this may hydrolyze the product or react with unreacted aldehyde.

References

-

Parchem Fine & Specialty Chemicals. 5-Fluoro-2,3-dimethoxybenzaldehyde Product Page (CAS 114635-98-2).[1][2][4]

-

BLD Pharm. Product Data Sheet: 5-Fluoro-2,3-dimethoxybenzaldehyde.[1][2][4]

-

Geissman, T. A. The Cannizzaro Reaction. Organic Reactions, 1944, Vol 2. (Foundational text on the mechanism of aldehyde disproportionation in base).

-

Bunnett, J. F., & Zahler, R. E.Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 1951.

by para-alkoxy groups).

Sources

- 1. 186308-52-1|5-Fluoro-2,3-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. 603041-29-8|5-Fluoro-2-(methoxymethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

Technical Support Center: Purification Strategies for 5-Fluoro-2,3-dimethoxybenzaldehyde

Welcome to the technical support center for the purification of 5-Fluoro-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting material from complex reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your unique challenges.

Understanding the Challenge: Properties of 5-Fluoro-2,3-dimethoxybenzaldehyde

Effective purification begins with a thorough understanding of the target molecule. 5-Fluoro-2,3-dimethoxybenzaldehyde is an aromatic aldehyde, a class of compounds known for their specific reactivity and physical properties that can be leveraged for separation.

Table 1: Physicochemical Properties of 5-Fluoro-2,3-dimethoxybenzaldehyde

| Property | Value | Significance for Purification |

| Molecular Formula | C₉H₉FO₃[1] | Influences molecular weight and polarity. |

| Molecular Weight | 184.16 g/mol [1] | A moderate molecular weight, generally making it non-volatile under standard conditions. |

| Appearance | White to light yellow crystalline solid | Its solid nature at room temperature suggests recrystallization is a viable purification method.[2] |

| Solubility | Generally soluble in polar organic solvents like Methanol, Ethanol, DMF, and Acetone; sparingly soluble in nonpolar solvents like Hexane.[3][4] | This differential solubility is the cornerstone of chromatographic and recrystallization-based separations. |

| Reactivity | The aldehyde group is reactive towards nucleophiles, especially under acidic or basic conditions.[5][6] | This reactivity can be exploited for selective removal using chemical scavengers. |

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My primary purification by column chromatography resulted in co-elution of the product and the unreacted aldehyde. What is my next step?

A: Co-elution is a common problem when the polarity of your desired product is very similar to that of the starting aldehyde. Instead of repeated chromatography, consider a chemical purification method that selectively targets the aldehyde functional group. The most robust method is forming a water-soluble bisulfite adduct.[7][8][9]

-

Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This reaction forms a charged bisulfite adduct, which is a salt.[10][11] This newly formed salt has dramatically different solubility properties, rendering it soluble in water and easily separable from your non-aldehyde product via liquid-liquid extraction.[7][8][12] Your desired product, lacking an aldehyde group, will remain in the organic layer.

Q2: I tried the sodium bisulfite wash, but a solid precipitated at the interface between the organic and aqueous layers. What is this and how should I proceed?

A: This precipitate is likely the sodium bisulfite adduct of your aldehyde.[12] For some higher molecular weight or non-polar aromatic aldehydes, the adduct may not be fully soluble in either the aqueous or organic layer.[7]

-

Solution: Do not discard the precipitate. Instead, filter the entire biphasic mixture through a pad of Celite to collect the solid adduct.[7] You can then proceed with separating the layers of the filtrate. The organic layer will contain your purified product, now free of the aldehyde.

Q3: After purification, my NMR spectrum still shows a peak around 9.5-10.5 ppm, indicating residual aldehyde. How can I remove trace amounts?

A: For removing trace quantities of aldehydes, scavenger resins are an excellent and highly selective choice.[13] These are solid-supported reagents that react with and bind specific functional groups.

-

Mechanism: Aldehyde scavenger resins often have functional groups like hydrazide or primary amines.[5][6] These groups react with the aldehyde to form a hydrazone or imine, respectively, thus covalently tethering the impurity to the insoluble polymer bead.[5][6] The resin can then be easily removed by simple filtration. This method is highly effective for final polishing steps where impurity levels are already low.

Q4: I am considering recrystallization. How do I choose an appropriate solvent system?

A: The ideal recrystallization solvent is one in which your desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[14][15] Conversely, the unreacted 5-Fluoro-2,3-dimethoxybenzaldehyde should either be very soluble or very insoluble at all temperatures.

-

Experimental Approach:

-

Screening: Test the solubility of both your product and the starting aldehyde in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water).

-

Ideal Scenario (Product crystallizes, aldehyde stays in solution): Find a solvent where your product is soluble when hot but crystallizes upon cooling, while the aldehyde remains dissolved in the cold mother liquor.

-

Alternative Scenario (Aldehyde is insoluble): Find a solvent that dissolves your product at an elevated temperature but does not dissolve the aldehyde. A hot filtration can then be used to remove the insoluble aldehyde before allowing your product to crystallize.[15]

-

Purification Decision Workflow

Choosing the right purification strategy depends on the scale of your reaction and the nature of your final product. This decision tree can guide your choice.

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Bulk Removal of Aldehyde via Bisulfite Extraction

This protocol is highly effective for removing significant quantities of unreacted aromatic aldehydes from reaction mixtures where the desired product is not water-sensitive and does not contain an aldehyde moiety.[8][9]

Materials:

-

Crude reaction mixture dissolved in a water-miscible organic solvent (e.g., Methanol, THF).[7]

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared.

-

Water-immiscible organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

-

Deionized water.

-

Separatory funnel.

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol. This crucial step ensures that the organic-soluble aldehyde can come into contact with the aqueous bisulfite reagent.[8][11]

-

Adduct Formation: Transfer the solution to a separatory funnel. Add approximately 1.5 equivalents (relative to the aldehyde) of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes.[8][12]

-

Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate) to the funnel to create two distinct layers. Shake the funnel again and allow the layers to separate.[10]

-

Separation: The aldehyde-bisulfite adduct will be in the lower aqueous layer.[10] Drain and collect the aqueous layer. The upper organic layer contains your purified compound.

-

Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[10]

Verification:

-

TLC Analysis: Spot the crude mixture, the organic layer after extraction, and a pure standard of the starting aldehyde on a TLC plate. The spot corresponding to the aldehyde should be absent or significantly diminished in the extracted organic layer lane.[16][17] Aldehydes can often be visualized with a 2,4-dinitrophenylhydrazine (DNPH) stain.[17]

Protocol 2: Final Polishing with an Aldehyde Scavenger Resin

This method is ideal for removing the final traces of an aldehyde from a nearly pure product.

Workflow Diagram:

Caption: Workflow for aldehyde removal using a scavenger resin.

Materials:

-

Nearly pure product containing trace aldehyde.

-

Aldehyde scavenger resin (e.g., hydrazide-functionalized polystyrene beads).

-

Anhydrous solvent that swells the resin (e.g., Dichloromethane, THF).

-

Reaction vessel (round-bottom flask).

-

Filtration apparatus.

Procedure:

-

Preparation: Dissolve the impure product in a suitable anhydrous solvent in a round-bottom flask.

-

Scavenging: Add the aldehyde scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual aldehyde).

-

Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde and the specific resin used.

-

Monitoring: The reaction can be monitored by periodically taking a small aliquot of the solution (filtering it to remove the resin) and analyzing it by TLC or LC-MS.

-

Isolation: Once the reaction is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to recover any adsorbed product.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the final, highly purified product.

Trustworthiness: This method is exceptionally clean as the reagent is on a solid support and is removed by simple filtration, preventing the introduction of new soluble impurities into your product.[13]

References

-

Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. Also available from: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

-

Purification of aldehydes and ketones using Sodium Bisulfite. (2021). Reddit. Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

-

Chapter 5. Aldehyde Scavenging Agents and Packaging Material. (n.d.). VTechWorks. Retrieved from [Link]

-

Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover ACS. Retrieved from [Link]

-

Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Lookchem. Retrieved from [Link]

- A scavenger for aldehyde(s) and a manufacturing method of a woody panel using the same. (n.d.). Google Patents.

-

Thin-layer chromatographic determination of aldehydes encountered in foods as dimethones, octahydroxantheines and barbiturates. (1979). Journal of Chromatography A. Retrieved from [Link]

-

Scavenger resin. (n.d.). In Wikipedia. Retrieved from [Link]

-

2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega. Retrieved from [Link]

-

Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. (2018). ResearchGate. Retrieved from [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Semantic Scholar. Retrieved from [Link]

-

Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Retrieved from [Link]

-

Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Analysis of aldehydic lipid peroxidation products by TLC/densitometry. (1991). Lipids. Retrieved from [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (n.d.). Google Patents.

-

2,3-Dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2021). ResearchGate. Retrieved from [Link]

-

2,5-dimethoxybenzaldehyde solubility data. (2009). Sciencemadness.org. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Workup [chem.rochester.edu]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lookchem.com [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Scavenger resin - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Troubleshooting bisulfite adduct formation with fluorinated benzaldehydes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting bisulfite adduct formation, purification, and regeneration for fluorinated benzaldehydes.

Core Directive & Scientific Basis

Welcome to the technical support hub. You are likely here because standard protocols for non-substituted benzaldehydes are failing with your fluorinated substrates.

The "Fluorine Effect" on Bisulfite Chemistry: To troubleshoot effectively, you must understand why fluorinated benzaldehydes behave differently.

-

Electronic Activation (The Trap): Fluorine is strongly electronegative. When substituted on the benzene ring (especially ortho or para), it withdraws electron density from the carbonyl carbon via induction. This makes the carbonyl carbon more electrophilic .

-

Consequence: The equilibrium constant (

) for bisulfite addition is significantly higher than for unsubstituted benzaldehyde. The adduct forms rapidly and is thermodynamically very stable [1].

-

-

Solubility Shifts: Fluorinated adducts often exhibit higher water solubility than their non-fluorinated counterparts due to the polarity of the C-F bond, leading to "no precipitation" errors.

-

Regeneration Resistance: Because the adduct is so stable, the standard mild base hydrolysis often fails to release the aldehyde, leading to low recovery yields.

Visualizing the Equilibrium

The following diagram illustrates the competing forces. With Fluorine (EWG), the equilibrium shifts strongly to the right (Adduct).

Figure 1: The equilibrium dynamics of bisulfite addition. Fluorine substituents stabilize the adduct, making formation favorable but regeneration difficult.

Standard Operating Procedure (Optimized)

Do not use generic textbook protocols. Use this optimized workflow for fluorinated substrates.

Reagents:

-

Saturated Aqueous Sodium Bisulfite (

) - Must be fresh.[1][2] -

Solvent: Methanol or Ethanol (for solubility).[2]

-

Wash Solvent: Diethyl Ether or MTBE.

-

Regeneration Base: 10%

or 1M NaOH (careful with pH).

Protocol:

-

Dissolution: Dissolve crude fluorinated benzaldehyde in minimal Methanol (1-2 volumes).

-

Addition: Add 1.5 equivalents of saturated

solution dropwise with vigorous stirring. -

Induction: Stir for 30-60 minutes.

-

Critical Step: If no precipitate forms, add Ethanol dropwise until turbid, then cool to 4°C.

-

-

Filtration/Extraction:

-

Solid forms: Filter and wash thoroughly with Ether (removes non-aldehyde impurities).

-

No solid: Perform a Reverse Extraction (See Troubleshooting).

-

-

Regeneration: Hydrolyze to recover pure aldehyde.

Troubleshooting Guide (Q&A)

Issue 1: "I added bisulfite, but nothing precipitated."

Diagnosis: The adduct formed but is too soluble in the aqueous/organic mix, or the reaction failed due to steric hindrance (e.g., 2,6-difluorobenzaldehyde).

| Potential Cause | Verification | Solution |

| High Water Solubility | TLC aqueous layer; spot stays at baseline. | Salting Out: Add NaCl to saturation to force precipitation. Solvent Switch: Add excess Ethanol to reduce dielectric constant. |

| Steric Hindrance | 2,6-substitution pattern. | Heat & Time: Heat to 40°C during addition, then cool slowly. Concentration: Run the reaction neat (no solvent) if the aldehyde is liquid. |

| Low Concentration | Reaction volume >10x substrate volume. | Evaporation: Rotovap off the methanol/ethanol to force crystallization. |

Issue 2: "The product oiled out into a goo instead of crystals."

Diagnosis: Common with fluorinated compounds. The adduct is forming a supersaturated oil or includes impurities preventing crystal lattice formation.

Corrective Action:

-

The "Cloud Point" Method: Add Ethanol until the oil dissolves. Add water dropwise until just turbid. Scratch the glass side with a rod.

-

Seeding: If you have any pure adduct crystal (even from a different batch), add a speck.

-

Trituration: Decant the supernatant. Add dry Ether to the oil and grind it with a spatula. The oil often solidifies into a white powder instantly.

Issue 3: "I can't get my aldehyde back (Low Recovery)."

Diagnosis: The "Fluorine Trap." The electron-withdrawing fluorine stabilizes the adduct so much that standard bicarbonate hydrolysis (

Corrective Action:

-

Increase pH: Switch to 1M NaOH or KOH (

). Warning: Watch for Cannizzaro reaction (disproportionation). -

Heat: Heat the basic solution to 40-50°C for 15 minutes.

-

Formaldehyde Exchange: Add excess Formaldehyde to the mixture. Formaldehyde binds bisulfite more strongly than benzaldehyde, displacing your product.

-

Reaction:

-

Issue 4: "My aldehyde is water-sensitive/labile."

Diagnosis: Aqueous regeneration is degrading your product.

Pro-Tip (The TMS-Cl Method): Use a non-aqueous regeneration method described by Kjell et al. [3].

-

Suspend dry adduct in Acetonitrile.

-

Add Chlorotrimethylsilane (TMS-Cl).[3]

-

Mechanism:[3][4][5][6][7] TMS traps the sulfite as a silyl ester, driving the reaction irreversibly to the aldehyde without water.

Decision Tree Workflow

Follow this logic flow to resolve your specific situation.

Figure 2: Troubleshooting logic for isolation and regeneration of bisulfite adducts.

Frequently Asked Questions (FAQs)

Q: Can I store the fluorinated bisulfite adduct? A: Yes. In fact, fluorinated adducts are often more stable than the parent aldehyde, which might oxidize to benzoic acid. Store the dried adduct in a desiccator. It is shelf-stable for months.

Q: Why does my NMR show two sets of peaks for the adduct? A: Bisulfite adducts are chiral (racemic mixtures). If your fluorinated benzaldehyde already has a chiral center elsewhere, you will form diastereomers, which appear as distinct sets of peaks in NMR. This is normal.

Q: I have 2,3,4,5,6-pentafluorobenzaldehyde. Will this work? A: It will form the adduct very fast, but it may be incredibly difficult to hydrolyze back. For perfluorinated aldehydes, consider using the Formaldehyde Exchange method mentioned in Issue 3 to force the release.

References

-

Kinetics and mechanism of bisulfite addition to benzaldehyde. Source: Journal of Physical Chemistry / ResearchGate URL:[Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: National Institutes of Health (PMC) URL:[Link]

-

A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Source: Journal of Organic Chemistry (via Vertex AI Search) URL:[Link]

-

Purification of Laboratory Chemicals (Bisulfite Methods). Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Fluoro-2,3-dimethoxybenzaldehyde and 2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for molecular structure elucidation. This guide offers an in-depth comparison of the ¹H NMR spectra of 5-Fluoro-2,3-dimethoxybenzaldehyde and its parent compound, 2,3-dimethoxybenzaldehyde. Understanding the nuanced effects of substituent changes on proton chemical shifts is paramount for unambiguous spectral assignment and, ultimately, for accelerating drug discovery and development pipelines.

The Structural Distinction and Its Spectroscopic Implications

The introduction of a fluorine atom at the C-5 position of 2,3-dimethoxybenzaldehyde introduces significant electronic perturbations within the aromatic ring. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Concurrently, it possesses lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) or +R (resonance) effect, donating electron density into the π-system of the ring. The interplay of these opposing electronic effects dictates the final electron density at each proton, thereby influencing their chemical shifts.

The structures of the two molecules are depicted below:

Caption: Molecular structures of 2,3-dimethoxybenzaldehyde and 5-Fluoro-2,3-dimethoxybenzaldehyde.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shifts (δ) in parts per million (ppm) for the two compounds, typically recorded in deuterated chloroform (CDCl₃).

| Proton | 2,3-dimethoxybenzaldehyde | 5-Fluoro-2,3-dimethoxybenzaldehyde | Observed Shift (Δδ) | Multiplicity & Coupling Constants (J) |

| CHO | ~10.45 | ~10.39 | -0.06 | s |

| H-4 | ~7.15 | ~6.95 | -0.20 | d, J ≈ 3 Hz |

| H-5 | ~7.45 | - | - | t, J ≈ 8 Hz |

| H-6 | ~7.10 | ~7.25 | +0.15 | dd, J ≈ 8, 2 Hz |

| OCH₃ (C2) | ~3.90 | ~3.92 | +0.02 | s |

| OCH₃ (C3) | ~3.88 | ~3.89 | +0.01 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Analysis of Chemical Shift Differences

The introduction of the fluorine atom at the C-5 position leads to predictable yet insightful changes in the ¹H NMR spectrum.

-

Aldehyde Proton (CHO): A slight upfield shift (deshielding) is observed for the aldehyde proton in the fluorinated compound. This is likely due to the net electron-withdrawing nature of the fluorine, which slightly reduces the electron density at the formyl group through the aromatic system.

-

Aromatic Protons (H-4 and H-6):

-

H-4: This proton experiences a significant upfield shift in the fluorinated analogue. This is a clear manifestation of the fluorine's strong +M (resonance) effect. The fluorine atom, being para to H-4, donates electron density into the ring, increasing the shielding at this position. The signal also appears as a doublet due to coupling with the adjacent fluorine atom.

-

H-6: Conversely, the H-6 proton shows a downfield shift. This proton is ortho to the fluorine atom. While it also experiences the +M effect, the strong -I (inductive) effect of the highly electronegative fluorine atom dominates at this close proximity. This inductive withdrawal of electron density deshields the H-6 proton, causing it to resonate at a lower field. The signal is a doublet of doublets due to coupling with both the adjacent fluorine and the H-4 proton.

-

-

Methoxy Protons (OCH₃): The chemical shifts of the two methoxy groups are only marginally affected, indicating that the electronic effects of the fluorine atom are primarily localized within the aromatic ring and have a less pronounced influence on these more distant protons.

The observed trends are consistent with established principles of substituent effects in NMR spectroscopy. Electron-donating groups generally cause upfield shifts (shielding) at the ortho and para positions, while electron-withdrawing groups lead to downfield shifts (deshielding).[1] In the case of halogens like fluorine, the balance between the inductive and resonance effects is key to understanding the observed chemical shifts.[2]

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for these compounds, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the benzaldehyde derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to confirm the assignments.

-

Caption: A streamlined workflow for acquiring high-quality ¹H NMR spectra.

Conclusion

The comparison of the ¹H NMR spectra of 5-Fluoro-2,3-dimethoxybenzaldehyde and 2,3-dimethoxybenzaldehyde provides a clear and instructive example of substituent effects in aromatic systems. The introduction of a single fluorine atom results in significant and predictable changes in the chemical shifts of the aromatic protons, governed by the interplay of inductive and resonance effects. For researchers in drug development and organic synthesis, a thorough understanding of these principles is crucial for the rapid and accurate characterization of novel compounds.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- ChemicalBook. (n.d.). 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum.

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Reddit. (2024). The Effect of Fluorine in 1H NMR.

- University of California, Davis. (n.d.). Chemical Shifts.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Fluoro-2,3-dimethoxybenzaldehyde and Its Isomers

Introduction: The Significance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are foundational scaffolds. Their utility as precursors for a vast array of more complex molecules places a premium on their precise structural characterization. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, adds a layer of complexity and specificity. 5-Fluoro-2,3-dimethoxybenzaldehyde is a key building block, but its efficacy in a synthetic pathway is critically dependent on its isomeric purity. The presence of other isomers, such as 6-Fluoro-2,3-dimethoxybenzaldehyde or the non-fluorinated parent compound 2,3-dimethoxybenzaldehyde, can lead to unwanted side reactions and impurities in the final product.

Predicted Spectroscopic Profile of 5-Fluoro-2,3-dimethoxybenzaldehyde

The following spectroscopic data is predicted based on established principles of NMR and IR spectroscopy, including the known electronic effects of substituents on the benzene ring and analysis of empirical data from analogous structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be distinguished by the coupling of the aromatic protons to the fluorine atom. The solvent of choice for this analysis is typically deuterated chloroform (CDCl₃), which provides good solubility and minimal interference.

Table 1: Predicted ¹H NMR Data for 5-Fluoro-2,3-dimethoxybenzaldehyde (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| ~10.3 | s | - | 1H, -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| ~7.2 - 7.4 | d | J(H-F) ≈ 7-9 | 1H, H-6 | This proton is ortho to the fluorine and will exhibit a characteristic doublet due to ortho coupling. |

| ~6.8 - 7.0 | d | J(H-F) ≈ 4-6 | 1H, H-4 | This proton is meta to the fluorine and will show a smaller doublet due to meta coupling. |

| ~3.95 | s | - | 3H, -OCH₃ (C3) | Methoxy groups typically appear as sharp singlets. |

| ~3.90 | s | - | 3H, -OCH₃ (C2) | The proximity to the aldehyde may cause a slight shift compared to the C3-methoxy. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be highly informative due to the large coupling constants between carbon and fluorine.

Table 2: Predicted ¹³C NMR Data for 5-Fluoro-2,3-dimethoxybenzaldehyde (in CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | Rationale |

| ~189 | - | C=O | The aldehyde carbonyl carbon is characteristically found in this downfield region.[1] |

| ~158 | ¹J(C-F) ≈ 250-260 | C-5 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| ~154 | ²J(C-F) ≈ 20-25 | C-F adjacent C | - |

| ~148 | ³J(C-F) ≈ 3-5 | C-F adjacent C | - |

| ~125 | - | C-1 | The carbon bearing the aldehyde group. |

| ~115 | ²J(C-F) ≈ 20-25 | C-4 | This carbon is ortho to the fluorine and will exhibit a significant two-bond C-F coupling. |

| ~110 | ³J(C-F) ≈ 7-9 | C-6 | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |

| ~56.5 | - | -OCH₃ | Methoxy carbons typically resonate in this region. |

| ~56.0 | - | -OCH₃ | The two methoxy groups may be slightly inequivalent. |

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: Predicted IR and MS Data for 5-Fluoro-2,3-dimethoxybenzaldehyde

| Technique | Key Feature | Predicted Value | Rationale |